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Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell

lymphoma 2 (Bcl-2) family of apoptosis regulators. Its overexpression is a hallmark of

numerous human cancers and is frequently associated with therapeutic resistance and poor

prognosis. Consequently, Mcl-1 has emerged as a high-priority target for the development of

novel anti-cancer therapeutics. This document provides a comprehensive technical overview of

the preclinical data available for 155H1, a novel histidine-covalent stapled alpha-helical peptide

designed to specifically inhibit Mcl-1.

Core Concepts: Mcl-1 Inhibition by 155H1
155H1 is a synthetic, cell-penetrating peptide that is "stapled" with a hydrocarbon linker to

constrain it in an alpha-helical conformation. This pre-organization enhances its binding affinity

for the BH3-binding groove of Mcl-1, mimicking the action of pro-apoptotic BH3-only proteins

like Bim and Puma. Uniquely, 155H1 is designed to form a covalent bond with a histidine

residue (His252) in the Mcl-1 binding pocket, leading to irreversible inhibition.

Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 sequesters pro-apoptotic effector proteins BAX and BAK, preventing them from

oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Inhibition of Mcl-1

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15586435?utm_src=pdf-interest
https://www.benchchem.com/product/b15586435?utm_src=pdf-body
https://www.benchchem.com/product/b15586435?utm_src=pdf-body
https://www.benchchem.com/product/b15586435?utm_src=pdf-body
https://www.benchchem.com/product/b15586435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


by agents like 155H1 releases BAX and BAK, leading to mitochondrial outer membrane

permeabilization (MOMP), cytochrome c release, and subsequent caspase activation,

culminating in programmed cell death.
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Figure 1: Mcl-1 Signaling Pathway in Apoptosis.

Quantitative Data Summary
The following tables summarize the key quantitative data for 155H1 and other representative

Mcl-1 inhibitors.

Table 1: In Vitro Binding Affinity and Cellular Potency of Mcl-1 Inhibitors

Compound Target Assay Type IC50/Ki (nM) Cell Line

Cellular
Potency
(GI50/EC50,
nM)

155H1 hMcl-1 Not Specified

Potent (exact

value not

specified)

A549

(NSCLC)

Sensitizes to

etoposide

S63845 Mcl-1 Not Specified
< 1.2 (Ki),

0.19 (Kd)

H929

(Myeloma)
~10

AZD5991 Mcl-1 Not Specified
< 0.0031

(IC50)

MOLM-13

(AML)
~20

Compound

26
Mcl-1 TR-FRET

Subnanomola

r

NCI-H929

(Myeloma)

90 (A427,

NSCLC)

Table 2: In Vivo Efficacy of Representative Mcl-1 Inhibitors in Xenograft Models

No in vivo data has been published for 155H1. The following data for other Mcl-1 inhibitors in

relevant cancer models is provided for context.
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Compound Cancer Model
Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Notes

S63845

Multiple

Myeloma (H929

xenograft)

25 mg/kg, i.v.,

weekly

Significant tumor

regression

Well-tolerated at

effective doses.

[1]

AZD5991
AML (MOLM-13

xenograft)
Single dose

Complete tumor

regression

Potent anti-tumor

activity.[2]

Compound 26
NSCLC (A427

xenograft)

40 mg/kg, every

14 days
57% TGI

Also showed

enhanced

response in

combination with

docetaxel.[3]

Experimental Protocols
Synthesis and Purification of Stapled Peptides (General
Protocol)
The synthesis of stapled peptides like 155H1 generally follows a multi-step process involving

solid-phase peptide synthesis (SPPS) and an on-resin ring-closing metathesis reaction.

1. Solid-Phase Peptide Synthesis (SPPS):

Resin: A suitable solid support, such as Rink Amide resin, is used.

Amino Acid Coupling: Fmoc-protected amino acids, including the non-natural olefin-bearing

amino acids for the staple, are sequentially coupled to the growing peptide chain. Standard

coupling reagents like HATU or HCTU are used.

Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF

between each coupling step.

N-terminal Modification: The N-terminus can be acetylated or left as a free amine.

2. On-Resin Olefin Metathesis:
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Catalyst: A ruthenium-based catalyst, such as Grubbs' first-generation catalyst, is used to

catalyze the ring-closing metathesis reaction between the two olefinic side chains of the

incorporated non-natural amino acids.

Solvent: The reaction is typically carried out in an inert solvent like 1,2-dichloroethane (DCE).

Reaction Time: The reaction is allowed to proceed for several hours, and the catalyst may be

replenished to ensure complete cyclization.

3. Cleavage and Deprotection:

The stapled peptide is cleaved from the resin, and all remaining side-chain protecting groups

are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and

scavengers like triisopropylsilane (TIS) and water.

4. Purification:

The crude peptide is precipitated in cold diethyl ether and collected by centrifugation.

Final purification is achieved by reverse-phase high-performance liquid chromatography

(RP-HPLC).

The identity and purity of the final product are confirmed by mass spectrometry and

analytical HPLC.[4][5][6][7]
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Figure 2: Stapled Peptide Synthesis Workflow.

Cellular Cytotoxicity Assay
Cell Seeding: A549 cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.
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Compound Treatment: Cells are treated with serial dilutions of 155H1, etoposide, or a

combination of both. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

Viability Assessment: Cell viability is assessed using a standard method such as the MTT

assay or a commercial kit like CellTiter-Glo.

Data Analysis: The absorbance or luminescence readings are normalized to the vehicle

control, and dose-response curves are generated to determine the GI50 (concentration for

50% growth inhibition). Synergy between 155H1 and etoposide can be calculated using the

Chou-Talalay method.

In Vivo Xenograft Model (Representative Protocol)
Cell Implantation: Human cancer cells (e.g., NCI-H929 or A427) are implanted

subcutaneously into the flank of immunodeficient mice.

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Mice are randomized into treatment and control groups.

Treatment Administration: The Mcl-1 inhibitor is administered via a suitable route (e.g.,

intravenous or oral) at a predetermined dose and schedule. The vehicle is administered to

the control group.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, or at a specified time point.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor

volume in the treated groups to the control group. Statistical analysis is performed to

determine the significance of the anti-tumor effect.[1][2][3]

Conclusion
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The preclinical data for 155H1 and other Mcl-1 inhibitors highlight the therapeutic potential of

targeting this critical survival protein in cancer. 155H1, with its unique covalent mechanism of

action, represents a promising lead compound. While in vivo data for 155H1 is not yet publicly

available, the significant anti-tumor activity observed with other Mcl-1 inhibitors in preclinical

models provides a strong rationale for its further development. The experimental protocols and

pathway diagrams provided in this whitepaper offer a foundational resource for researchers

and drug development professionals working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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